Bienvenue dans la boutique en ligne BenchChem!

GW 590735

HDL cholesterol dyslipidemia PPARα agonism

GW 590735 is the optimal PPARα agonist for studies requiring maximal HDL elevation, producing an 84% increase—2.3-fold greater than fenofibrate. With 4 nM EC50 and ≥500-fold selectivity over PPARδ/γ, it delivers unambiguous results & reduces animal use. Understand species differences (85% vs 47% bioavailability in dog/rat) when ordering.

Molecular Formula C23H21F3N2O4S
Molecular Weight 478.5 g/mol
CAS No. 622402-22-6
Cat. No. B1672471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 590735
CAS622402-22-6
Synonyms2-methyl-2-(4-(((4-methyl-2-(4-trifluoromethylphenyl)-thiazol-5-ylcarbonyl)amino)methyl)phenoxy)propionic acid
GW 590735
GW-590735
GW590735
Molecular FormulaC23H21F3N2O4S
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O
InChIInChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31)
InChIKeyILUPZUOBHCUBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW 590735 (CAS 622402-22-6): A High-Potency, Selective PPARα Agonist for Dyslipidemia Research and Preclinical Metabolic Studies


GW 590735 (CAS 622402-22-6; also known as GW590735 and compound 25a) is a small-molecule peroxisome proliferator-activated receptor alpha (PPARα) agonist developed as a clinical candidate for dyslipidemia [1]. It functions as a selective ligand-activated transcription factor modulator, regulating genes involved in lipid metabolism and fatty acid oxidation [2]. The compound exhibits an EC₅₀ of 4 nM on PPARα in GAL4-responsive reporter gene assays, with at least 500-fold selectivity over PPARδ and PPARγ subtypes [2]. GW 590735 advanced to Phase II clinical trials as an HDL cholesterol-raising agent before development was discontinued [1].

Why PPARα Agonists Are Not Interchangeable: Evidence-Based Differentiation of GW 590735 from Fibrates and PPARδ Agonists


PPARα agonists exhibit substantial variability in potency, subtype selectivity, and in vivo pharmacodynamic profiles that preclude generic substitution in research settings. First-generation fibrates (e.g., fenofibrate, gemfibrozil) show weak PPARα activation with EC₅₀ values in the micromolar range and limited selectivity, often requiring high doses to achieve therapeutic effects [1]. PPARδ agonists (e.g., GW501516, GW0742) target a distinct receptor subtype with divergent metabolic outcomes—primarily increasing fatty acid oxidation without consistently elevating HDL cholesterol [2]. Even within the PPARα class, compounds differ markedly in maximal transactivation efficacy (e.g., GW 590735 achieves 17-fold human PPARα activation versus 2.4- to 30-fold for fenofibric acid), in vivo HDL-raising capacity (84% maximal increase for GW 590735 versus 37% for fenofibrate), and oral bioavailability across species [1]. These quantitative differences in potency, efficacy, and selectivity mandate compound-specific validation rather than class-based substitution.

Quantitative Evidence Guide: GW 590735 Differentiated Performance Versus Fenofibrate, Gemfibrozil, and PPARδ Agonists


GW 590735 Demonstrates 2.3-Fold Higher Maximal HDL Cholesterol Elevation Than Fenofibrate in Humanized Transgenic Mouse Model

GW 590735 produced a maximal HDL cholesterol increase of 84% in human ApoB100/human CETP transgenic mice, compared with 37% for fenofibrate and 53% for torcetrapib . This represents a 2.3-fold greater HDL-raising capacity than the clinically approved PPARα agonist fenofibrate under identical experimental conditions . The study also demonstrated that GW 590735 significantly decreased LDL and VLDL cholesterol while reducing triglycerides .

HDL cholesterol dyslipidemia PPARα agonism in vivo efficacy

GW 590735 Exhibits 17-Fold Maximal Transactivation of Human PPARα Compared with 2.4- to 30-Fold Range for Fenofibric Acid

In standardized GAL4-PPARα transactivation assays using human receptor constructs, GW 590735 demonstrated robust maximal activation of 17-fold against human PPARα [1]. By comparison, fenofibric acid (the active metabolite of fenofibrate) showed concentration-dependent transactivation ranging from 2.4- to 30-fold, while gemfibrozil exhibited an EC₅₀ of 193 μM with substantially weaker maximal efficacy [1]. Against mouse and rat PPARα, GW 590735 achieved 89-fold and 83-fold maximal activation, respectively, confirming potent cross-species activity [1]. The EC₅₀ of GW 590735 was determined to be 23 nM against human PPARα in this assay system, compared with 32.6 μM for the reference activator WY-14643 [1].

transcriptional activation PPARα efficacy reporter gene assay structure-activity relationship

GW 590735 Demonstrates ≥500-Fold Selectivity for PPARα Over PPARδ and PPARγ Subtypes, Minimizing Off-Target PPAR Activation

GW 590735 exhibits an EC₅₀ of 4 nM on PPARα in GAL4-responsive reporter gene assays, with at least 500-fold selectivity over PPARδ and PPARγ subtypes [1]. This selectivity profile contrasts with pan-PPAR agonists (e.g., bezafibrate) and dual PPARα/γ agonists (e.g., muraglitazar), which activate multiple PPAR subtypes and introduce confounding metabolic and safety signals in experimental systems [2]. The high selectivity of GW 590735 has been consistently reported across multiple independent vendor characterizations and the original discovery publication, where it was designated compound 25a and optimized specifically for PPARα selectivity [1].

receptor selectivity PPAR subtype profiling off-target minimization GAL4 reporter assay

GW 590735 Demonstrates Species-Specific Oral Bioavailability: 85% in Dog Versus 47% in Rat Following Intravenous Administration

Pharmacokinetic characterization of GW 590735 reveals species-dependent oral bioavailability. In dogs, intravenous administration of 2 mg/kg GW 590735 yielded clearance (Cl) of 13 mL/min/kg, volume of distribution (Vd) of 2.8 L/kg, half-life (T₁/₂) of 2.6 hours, and oral bioavailability (F%) of 85% . In rats, intravenous administration of 2.7 mg/kg yielded Cl of 5 mL/min/kg, Vd of 1 L/kg, T₁/₂ of 2.4 hours, and F% of 47% . This species difference in bioavailability (85% vs 47%) represents an approximately 1.8-fold difference and should inform experimental design when translating between rodent and non-rodent models.

pharmacokinetics oral bioavailability species differences preclinical ADME

GW 590735 PPARα Agonism Induces Hepatic but Not Retinal Target Gene Expression, Demonstrating Tissue-Specific Pharmacodynamic Selectivity

Intraperitoneal injection of GW 590735 in mice led to significantly increased expression of PPARα-target genes Acox1, Acadm, and Cpt1a in the liver, as assessed by qPCR, with n = 5 per group [1]. Notably, no significant induction of these same PPARα-responsive genes was detected in retinal tissue under identical treatment conditions [1]. This tissue-restricted pharmacodynamic profile suggests that GW 590735-mediated PPARα activation is not uniformly distributed across all PPARα-expressing tissues, a finding with implications for interpreting metabolic versus extrahepatic PPARα effects.

tissue-specific pharmacology PPARα target genes Acox1 liver metabolism

Optimal Research Applications for GW 590735 Based on Quantitative Differentiation Evidence


Preclinical Dyslipidemia Research Requiring Robust HDL Cholesterol Elevation

GW 590735 is the preferred PPARα agonist for studies where maximal HDL cholesterol elevation is the primary endpoint, as it produces an 84% maximal HDL increase—2.3-fold greater than fenofibrate (37%) and 1.6-fold greater than torcetrapib (53%) in humanized transgenic mouse models [1]. This superior effect size enables clearer detection of HDL-mediated metabolic changes and may reduce the number of animals required per experimental group. Researchers should note the species-specific bioavailability differences (85% in dog vs 47% in rat) when designing dosing regimens [1].

PPARα-Specific Pathway Dissection Requiring High Subtype Selectivity

For mechanistic studies requiring isolation of PPARα-specific transcriptional effects without confounding PPARδ or PPARγ activation, GW 590735 provides ≥500-fold selectivity over both PPARδ and PPARγ subtypes [1]. This selectivity profile is superior to pan-PPAR agonists (e.g., bezafibrate) and dual α/γ agonists (e.g., muraglitazar) that activate multiple PPAR subtypes simultaneously, enabling unambiguous attribution of observed metabolic effects to PPARα agonism. The compound's 4 nM EC₅₀ and 17-fold maximal transactivation in human PPARα assays ensure robust pathway activation at low nanomolar concentrations [1].

Hepatic Lipid Metabolism Studies Requiring Liver-Selective PPARα Activation

GW 590735 demonstrates tissue-specific pharmacodynamic effects, inducing PPARα-target genes (Acox1, Acadm, Cpt1a) in the liver while showing no detectable induction in retinal tissue following intraperitoneal administration in mice [1]. This liver-selective gene expression profile makes GW 590735 particularly suitable for studies investigating PPARα-mediated regulation of hepatic fatty acid oxidation and lipoprotein metabolism without confounding transcriptional effects in extrahepatic tissues. Researchers comparing PPARα versus PPARδ-mediated metabolic effects should note that PPARδ agonists like GW501516 produce distinct outcomes—GW501516 reduces plasma triglycerides by 30% and LDL cholesterol by 23% but does not increase HDL cholesterol .

Comparative PPAR Pharmacology Studies Across Receptor Subtypes

GW 590735 serves as an essential reference standard in comparative PPAR pharmacology studies due to its well-characterized quantitative profile. In head-to-head transactivation assays, GW 590735 (17-fold human PPARα activation, EC₅₀ 23 nM) can be directly compared against PPARδ agonists such as GW0742 (EC₅₀ 1.9 nM on human PPARδ) and PPARγ agonists such as rosiglitazone [1]. This enables researchers to benchmark the relative potency and efficacy of novel PPAR ligands against a rigorously validated, subtype-selective reference compound with established in vivo pharmacokinetic parameters across multiple species [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW 590735

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.